Cas no 1805409-01-1 (Ethyl 6-chloro-2-(difluoromethyl)-3-iodopyridine-4-acetate)

Ethyl 6-chloro-2-(difluoromethyl)-3-iodopyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-chloro-2-(difluoromethyl)-3-iodopyridine-4-acetate
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- Inchi: 1S/C10H9ClF2INO2/c1-2-17-7(16)4-5-3-6(11)15-9(8(5)14)10(12)13/h3,10H,2,4H2,1H3
- InChI Key: KHWDEKSKXGUNBQ-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=NC(=CC=1CC(=O)OCC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 271
- Topological Polar Surface Area: 39.2
- XLogP3: 3.3
Ethyl 6-chloro-2-(difluoromethyl)-3-iodopyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029047992-1g |
Ethyl 6-chloro-2-(difluoromethyl)-3-iodopyridine-4-acetate |
1805409-01-1 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 6-chloro-2-(difluoromethyl)-3-iodopyridine-4-acetate Related Literature
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
Additional information on Ethyl 6-chloro-2-(difluoromethyl)-3-iodopyridine-4-acetate
Ethyl 6-chloro-2-(difluoromethyl)-3-iodopyridine-4-acetate (CAS No. 1805409-01-1): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 6-chloro-2-(difluoromethyl)-3-iodopyridine-4-acetate, identified by its CAS number 1805409-01-1, represents a highly valuable intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered significant attention due to its utility in the synthesis of various bioactive molecules. The presence of multiple heteroatoms, including chlorine, difluoromethyl, and iodine, alongside the pyridine core and acetate ester functionality, makes it a versatile building block for drug discovery and development.
The< strong>6-chloro substituent on the pyridine ring introduces electrophilic characteristics, facilitating nucleophilic substitution reactions that are pivotal in constructing complex molecular architectures. Meanwhile, the 2-(difluoromethyl) group enhances lipophilicity and metabolic stability, attributes that are increasingly sought after in modern drug design. The 3-iodopyridine moiety serves as an excellent handle for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are fundamental in the assembly of biaryl structures prevalent in many pharmacophores.
The< strong>4-acetate ester group provides an additional layer of reactivity, enabling hydrolysis to yield a carboxylic acid or transesterification to introduce different ester functionalities. This adaptability makes Ethyl 6-chloro-2-(difluoromethyl)-3-iodopyridine-4-acetate a cornerstone in medicinal chemistry synthetic routes. Recent advancements in flow chemistry have further optimized its preparation and functionalization, streamlining the access to derivatives for rapid screening.
In the context of contemporary drug discovery, Ethyl 6-chloro-2-(difluoromethyl)-3-iodopyridine-4-acetate has been leveraged in the development of novel therapeutic agents targeting various diseases. For instance, researchers have utilized this intermediate to synthesize potent kinase inhibitors, which play a crucial role in oncology. The< strong>difluoromethyl group's incorporation has been shown to improve binding affinity and selectivity by modulating electronic properties and steric hindrance around the target protein's active site.
Moreover, the< strong>iodopyridine component has been instrumental in generating libraries of compounds for fragment-based drug design. By employing palladium-catalyzed cross-coupling strategies, scientists have efficiently constructed diverse scaffolds that exhibit promising biological activity against infectious diseases and inflammatory disorders. The< strong>6-chloro and< strong>4-acetate functionalities further allow for orthogonal modifications, enabling fine-tuning of physicochemical properties such as solubility and bioavailability.
The versatility of Ethyl 6-chloro-2-(difluoromethyl)-3-iodopyridine-4-acetate extends beyond oncology; it has also been explored in the synthesis of agrochemicals and specialty chemicals. Its structural features make it an ideal candidate for generating novel heterocycles with potential applications in crop protection and material science. As computational methods advance, virtual screening approaches have been employed to identify new derivatives with enhanced efficacy and reduced toxicity profiles.
The industrial production of Ethyl 6-chloro-2-(difluoromethyl)-3-iodopyridine-4-acetate adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ state-of-the-art purification techniques such as column chromatography and recrystallization to isolate the compound in high yields. These processes are complemented by analytical methodologies like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm structural integrity.
Ongoing research continues to uncover new applications for Ethyl 6-chloro-2-(difluoromethyl)-3-iodopyridine-4-acetate, particularly in the realm of targeted therapy and personalized medicine. Innovations in organometallic chemistry have enabled more efficient transformations, reducing reaction times and minimizing waste generation—a critical consideration in sustainable pharmaceutical practices. Collaborative efforts between academia and industry are driving forward initiatives aimed at optimizing synthetic pathways while maintaining cost-effectiveness.
The future prospects for Ethyl 6-chloro-2-(difluoromethyl)-3-iodopyridine-4-acetate are promising, with emerging technologies poised to revolutionize its utility. For example, biocatalytic approaches are being explored to enhance selectivity in transformations involving this intermediate. Additionally, green chemistry principles are being integrated into its synthesis to reduce environmental impact—a growing priority across the pharmaceutical sector.
In summary, Ethyl 6-chloro-2-(difluoromethyl)-3-iodopyridine-4-acetate (CAS No. 1805409-01-1) stands as a pivotal compound in synthetic chemistry due to its multifaceted reactivity and broad applicability. Its role in developing innovative therapeutics underscores its importance as a research tool and industrial intermediate. As scientific understanding progresses, this molecule will undoubtedly continue to contribute significantly to advancements across multiple disciplines within chemical biology and medicinal chemistry.
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